molecular formula C11H14O3S B562649 1-[4-(Propylsulfonyl)phenyl]ethanone CAS No. 110031-86-2

1-[4-(Propylsulfonyl)phenyl]ethanone

Cat. No.: B562649
CAS No.: 110031-86-2
M. Wt: 226.29
InChI Key: ZFQLBNQCFSYLDY-UHFFFAOYSA-N
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Description

“1-[4-(Propylsulfonyl)phenyl]ethanone” is a compound that likely contains an aromatic ring (phenyl group), a propylsulfonyl group, and an ethanone group .


Synthesis Analysis

The synthesis of such a compound would likely involve electrophilic aromatic substitution, a common reaction in organic chemistry . The specifics of the synthesis would depend on the starting materials and the conditions under which the reaction is carried out.


Molecular Structure Analysis

The molecular structure of this compound would likely involve an aromatic ring (from the phenyl group) attached to a propylsulfonyl group and an ethanone group . The exact structure would need to be confirmed with spectroscopic techniques such as NMR or IR spectroscopy .


Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. For instance, it might undergo further electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, compounds with similar structures have been found to have a molecular weight of around 134.1751 g/mol .

Mechanism of Action

The mechanism of action of this compound would depend on its use. If it’s used as a reactant in a chemical reaction, its mechanism of action would likely involve the electrophilic aromatic substitution .

Safety and Hazards

As with any chemical compound, handling “1-[4-(Propylsulfonyl)phenyl]ethanone” would require appropriate safety measures. It’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

Properties

IUPAC Name

1-(4-propylsulfonylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3S/c1-3-8-15(13,14)11-6-4-10(5-7-11)9(2)12/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQLBNQCFSYLDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20700676
Record name 1-[4-(Propane-1-sulfonyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110031-86-2
Record name 1-[4-(Propane-1-sulfonyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20700676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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